molecular formula C12H13N3O2S B13724314 4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-phenylamine

4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-phenylamine

Cat. No.: B13724314
M. Wt: 263.32 g/mol
InChI Key: XXCCPLBZXGPPPS-UHFFFAOYSA-N
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Description

4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-phenylamine is a chemical compound that features a phenylamine group attached to a pyrazole ring, which is further substituted with a cyclopropanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-phenylamine typically involves the reaction of 4-aminophenylamine with 1-cyclopropanesulfonyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenylamine group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-phenylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-phenylamine include:

  • 4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde
  • 2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which may confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

4-(1-cyclopropylsulfonylpyrazol-4-yl)aniline

InChI

InChI=1S/C12H13N3O2S/c13-11-3-1-9(2-4-11)10-7-14-15(8-10)18(16,17)12-5-6-12/h1-4,7-8,12H,5-6,13H2

InChI Key

XXCCPLBZXGPPPS-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2C=C(C=N2)C3=CC=C(C=C3)N

Origin of Product

United States

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